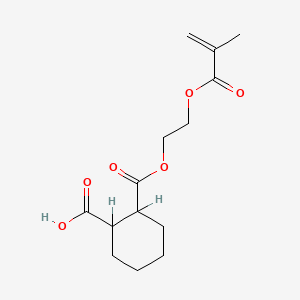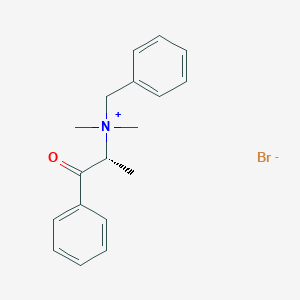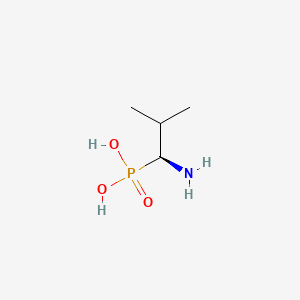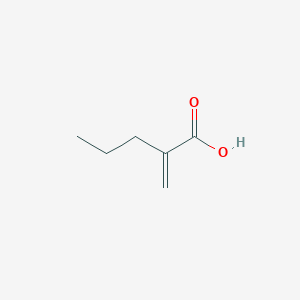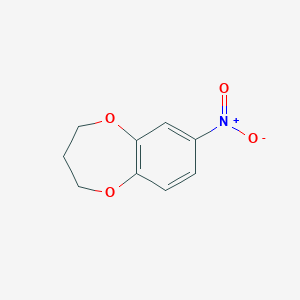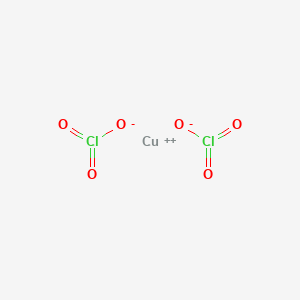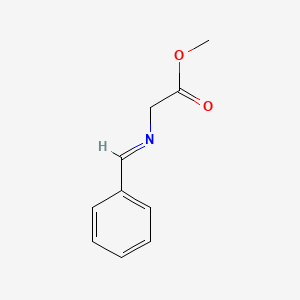
2-(ベンジリデンアミノ)酢酸メチル
概要
説明
Methyl 2-(benzylideneamino)acetate is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.2 .
Synthesis Analysis
The synthesis of Methyl 2-(benzylideneamino)acetate involves the treatment of methyl 2-aminoacetate hydrochloride with Et3N and PhCHO . The reaction mixture is stirred at room temperature overnight, and then concentrated in vacuo. The residue is diluted with EtOAc and filtered. The filtrate is concentrated in vacuo to afford the crude product methyl 2-(benzylideneamino)acetate, which is used for the next step without further purification .Molecular Structure Analysis
The molecular structure of Methyl 2-(benzylideneamino)acetate is represented by the InChI code: 1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3/b11-7+ .Chemical Reactions Analysis
Methyl 2-(benzylideneamino)acetate is involved in various chemical reactions. For instance, it can be used in the synthesis of diverse trans-naphtho .Physical And Chemical Properties Analysis
Methyl 2-(benzylideneamino)acetate is a compound with a molecular weight of 177.2 . The exact physical and chemical properties such as density, melting point, boiling point, etc., are not specified in the available resources.Relevant Papers The relevant papers for Methyl 2-(benzylideneamino)acetate include studies on its synthesis , its use in the synthesis of diverse trans-naphtho , and its potential applications in the synthesis of biologically active compounds .
科学的研究の応用
DNAベースのハイブリッド触媒の合成
2-(ベンジリデンアミノ)酢酸メチル: は、新しいタイプのDNAベースのハイブリッド触媒の合成に用いられています。 これらの触媒は、DNAの酵素的パワーと遷移金属リガンドを組み合わせることで設計されており、様々な有機反応における有効性を高めています 。この革新的なアプローチにより、反応を室温で水性媒体中で行うことができるようになり、厳しい条件を必要とする従来の酵素触媒に比べて大きな利点となります。
製薬用途
医薬品分野では、2-(ベンジリデンアミノ)酢酸メチルは、イミダゾール含有化合物の合成における前駆体です。 これらの化合物は、抗菌、抗腫瘍、抗炎症作用など、幅広い生物活性を示します 。この化合物の医薬品合成における汎用性は、新しい治療薬の開発における可能性を示しています。
材料科学
この化合物は、白金スルホキシド錯体の合成プロセスにおける材料科学において役割を果たしています。 これらの錯体は、その後、Pt(bipym)Cl2を形成するために使用されます。Pt(bipym)Cl2は、2-(ベンジリデンアミノ)酢酸メチルを含むさらなる反応のための前駆体です 。このような材料は、特定の所望の特性を持つ新しい材料を開発する上で非常に重要です。
環境科学
検索結果では、環境科学における直接的な応用は明示的に示されていませんが、この化合物が材料や触媒の合成において果たす役割は、潜在的な環境上の利点があることを示唆しています。 例えば、2-(ベンジリデンアミノ)酢酸メチルから誘導された触媒は、環境に優しい化学反応を促進したり、より持続可能な材料の製造に使用したりできる可能性があります 。
分析化学
2-(ベンジリデンアミノ)酢酸メチル: は、様々な化学分析において標準物質または試薬として使用される可能性がある分析化学に関与しています。 溶解性や反応性などの特性により、新しい分析方法の試験と開発に役立つ化合物となっています 。
生化学
生化学では、2-(ベンジリデンアミノ)酢酸メチルは、キラル分子やその他の複雑な生化学構造の合成に関与しています。 これは、アセトゲン菌におけるメタノール変換の生物エネルギー学を探求する研究で使用されており、バイオテクノロジー用途のための微生物プロセスを理解し、利用するために不可欠です 。
産業用途
工業的には、2-(ベンジリデンアミノ)酢酸メチルは、甘い花の香りを持つため、香料業界で使用されています。 これは、香水やその他の香りのある製品に使用される様々な芳香族化合物の製造における化学中間体として役立ちます.
作用機序
Target of Action
Similar compounds, such as imidazole derivatives, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, it’s plausible that Methyl 2-(benzylideneamino)acetate may interact with a variety of biological targets.
Mode of Action
Based on the wide range of activities exhibited by similar compounds, it can be inferred that this compound may interact with its targets in a way that modulates their function, leading to the observed biological effects .
Pharmacokinetics
The compound’s lipophilicity and electronic and charge properties are likely to influence its bioavailability and pharmacokinetic profile .
Result of Action
Given the range of activities exhibited by similar compounds, it’s plausible that this compound may have diverse effects at the molecular and cellular level .
生化学分析
Biochemical Properties
Methyl 2-(benzylideneamino)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphatases, which are enzymes that remove phosphate groups from molecules. This interaction can influence the activity of phosphatases, thereby affecting various biochemical pathways. Additionally, Methyl 2-(benzylideneamino)acetate may interact with other biomolecules such as caspases, which are involved in apoptosis, and integrins, which play a role in cell adhesion and signaling.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(benzylideneamino)acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific enzymes, such as phosphatases, and modulate their activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, Methyl 2-(benzylideneamino)acetate may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(benzylideneamino)acetate can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that Methyl 2-(benzylideneamino)acetate is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained effects on cell behavior and function.
特性
IUPAC Name |
methyl 2-(benzylideneamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIONBBMZSLNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400212 | |
| Record name | Methyl 2-(benzylideneamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66646-88-6 | |
| Record name | Methyl 2-(benzylideneamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl [(phenylmethylidene)amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,1'-Biphenyl, 4,4'-bis[2-(2,5-dimethylphenyl)ethenyl]-](/img/structure/B1599038.png)


